![molecular formula C8H5Cl2NO2 B13505542 1,5-Dichloro-2-isocyanato-4-methoxybenzene](/img/structure/B13505542.png)
1,5-Dichloro-2-isocyanato-4-methoxybenzene
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Overview
Description
1,5-Dichloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6Cl2NO2 It is a derivative of benzene, featuring both isocyanate and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-isocyanato-4-methoxybenzene typically involves the chlorination of 2-isocyanato-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient chlorination and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and isocyanate) on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Amines or alcohols are used as nucleophiles under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with electrophiles such as bromine or nitro groups.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing chlorine atoms.
Addition Reactions: Urea or carbamate derivatives formed by the addition of nucleophiles to the isocyanate group.
Scientific Research Applications
1,5-Dichloro-2-isocyanato-4-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Research: Studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-isocyanato-4-methoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form urea or carbamate derivatives. This reaction is crucial in the formation of polymers and other materials.
Chlorine Atoms:
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1,5-Dichloro-2-isocyanato-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1,5-Dichloro-2-isocyanato-4-methoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which provide distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Biological Activity
1,5-Dichloro-2-isocyanato-4-methoxybenzene is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
Molecular Formula : C9H6Cl2N2O
Molar Mass : Approximately 232.06 g/mol
Structure : The compound consists of a methoxy group and two chlorine atoms attached to a benzene ring, along with an isocyanate functional group that contributes to its reactivity.
The biological activity of this compound is primarily attributed to its isocyanate group, which can react with nucleophiles such as amino acids in proteins. This reactivity leads to the formation of stable urea or carbamate linkages, potentially altering protein function and affecting various cellular pathways.
Key Mechanisms Include:
- Covalent Bonding : The isocyanate group forms covalent bonds with nucleophilic sites in proteins, which can lead to changes in enzyme activity or receptor function.
- Electrophilic Interactions : The compound can participate in electrophilic aromatic substitution reactions, creating reactive intermediates that may further interact with biological molecules.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating potential use as an antimicrobial agent.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown that it may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Research Findings and Case Studies
A review of existing literature reveals several studies that highlight the biological activity of this compound:
Properties
Molecular Formula |
C8H5Cl2NO2 |
---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
1,5-dichloro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-8-3-7(11-4-12)5(9)2-6(8)10/h2-3H,1H3 |
InChI Key |
PCUHBQYQBFOLNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N=C=O)Cl)Cl |
Origin of Product |
United States |
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